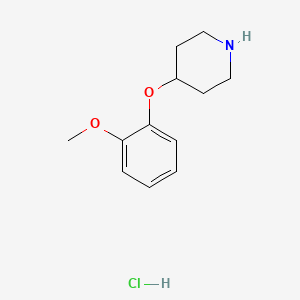

4-(2-Methoxyphenoxy)piperidine hydrochloride

Descripción general

Descripción

4-(2-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring bonded to a methoxyphenoxy group.

Métodos De Preparación

The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield of the compound .

Análisis De Reacciones Químicas

4-(2-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the methoxy group or the piperidine ring is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound is a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. It enhances drug efficacy and specificity by facilitating the development of compounds that can modulate neurotransmitter systems effectively .

Case Study: Neurological Disorders

Research has shown that derivatives of this compound can influence the activity of phosphodiesterase enzymes, which are implicated in various neurodegenerative diseases. For instance, studies have identified that certain derivatives exhibit significant inhibitory effects on phosphodiesterase 4, making them potential candidates for treating conditions like Alzheimer's disease .

Neuroscience Research

Investigating Neurotransmitter Systems

this compound is employed in studies aimed at understanding neurotransmitter systems. It helps researchers elucidate mechanisms for potential treatments for anxiety and depression by acting on serotonin and dopamine receptors .

Data Table: Effects on Neurotransmitters

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| This compound | Serotonin | Modulation | |

| Derivative A | Dopamine | Inhibition | |

| Derivative B | Norepinephrine | Enhancement |

Analytical Chemistry

Standard in Chromatography

The compound serves as a standard in chromatography techniques, aiding in the accurate analysis of complex mixtures. Its stability and well-characterized properties make it suitable for use in both academic and industrial laboratories .

Application Example: Quality Control

In pharmaceutical quality control, this compound is used to ensure the purity and concentration of active ingredients in drug formulations. Its reliable performance in HPLC (High-Performance Liquid Chromatography) allows for precise quantification of related substances .

Material Science

Development of Novel Materials

In material science, this compound contributes to developing polymers with specific properties suitable for electronics and coatings. Its chemical structure allows for modifications that enhance material characteristics .

Example Application: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can improve electrical conductivity, making it valuable for applications in flexible electronics .

Biochemical Assays

Evaluation of Enzyme Activity

The compound is utilized in various biochemical assays to evaluate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets. It plays a role in assessing the efficacy of enzyme inhibitors and activators .

Case Study: Metabolic Pathway Analysis

In a study analyzing metabolic pathways related to cancer metabolism, this compound was found to significantly affect enzyme kinetics, indicating its potential as a therapeutic agent against specific cancer types .

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, it can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.

Comparación Con Compuestos Similares

4-(2-Methoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but with a methoxy group at a different position on the phenoxy ring.

4-(2-Methylphenoxy)piperidine hydrochloride: This compound has a methyl group instead of a methoxy group on the phenoxy ring.

The uniqueness of this compound lies in its specific structural arrangement, which can result in different chemical and biological properties compared to its analogs .

Actividad Biológica

4-(2-Methoxyphenoxy)piperidine hydrochloride, with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol, is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a piperidine ring and a methoxyphenyl ether moiety, suggests potential therapeutic applications in various pharmacological contexts.

The compound is recognized for its stability and solubility properties, which are crucial for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 243.73 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacological contexts. Key areas of activity include:

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- CNS Activity : Given its structural similarity to other piperidine derivatives, it is hypothesized to interact with neurotransmitter systems, potentially offering neuroprotective effects.

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- CNS Effects :

- Anti-inflammatory Studies :

The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:

- Enzyme Inhibition : It has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation .

- Receptor Modulation : The compound may act as an agonist or antagonist at certain G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Methoxyphenoxy)piperidine hydrochloride | C₁₂H₁₈ClNO₂ | Contains a para-methoxy group |

| 3-(4-Methoxyphenoxy)piperidine hydrochloride | C₁₂H₁₈ClNO₂ | Different positioning of methoxy group |

| 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride | C₁₂H₁₇ClFNO₂ | Fluorine substitution affecting reactivity |

These compounds exhibit varying degrees of biological activity influenced by their substituents on the aromatic ring.

Propiedades

IUPAC Name |

4-(2-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNXSSGZWBTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587444 | |

| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-31-3 | |

| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.